CDK2 Inhibitor BLU-222
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BLU-222 is an investigational, potent, and selective small-molecule inhibitor of cyclin-dependent kinase 2. Cyclin-dependent kinases are enzymes that, when partnered with cyclins, regulate cell growth and proliferation. BLU-222 is currently in early-stage clinical development and has shown promise in preclinical models for treating various cancers, including breast, ovarian, and endometrial cancers .
Vorbereitungsmethoden
The synthesis of BLU-222 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is designed to be orally bioavailable, which suggests that its synthesis involves optimizing the chemical structure for stability and absorption in the gastrointestinal tract .
Analyse Chemischer Reaktionen
BLU-222 primarily undergoes reactions typical of small-molecule inhibitors, including:
Oxidation: BLU-222 can undergo metabolic oxidation, primarily in the liver, leading to the formation of various metabolites.
Reduction: While less common, reduction reactions can also occur, altering the chemical structure of BLU-222.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like cytochrome P450 enzymes, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions are typically metabolites that are excreted from the body .
Wissenschaftliche Forschungsanwendungen
BLU-222 has several scientific research applications:
Chemistry: It serves as a model compound for studying the inhibition of cyclin-dependent kinases and the design of selective kinase inhibitors.
Biology: BLU-222 is used to investigate the role of cyclin-dependent kinase 2 in cell cycle regulation and its implications in cancer biology.
Medicine: The compound is being explored as a potential therapeutic agent for treating cancers that exhibit aberrant activation of cyclin-dependent kinase 2, such as breast, ovarian, and endometrial cancers.
Industry: BLU-222’s development and production involve advanced pharmaceutical manufacturing techniques, contributing to the field of drug development and production
Wirkmechanismus
BLU-222 exerts its effects by selectively inhibiting cyclin-dependent kinase 2. Cyclin-dependent kinase 2, when activated by cyclin E, drives the progression of the cell cycle from the G1 phase to the S phase. By inhibiting cyclin-dependent kinase 2, BLU-222 prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in cancers with cyclin E1 gene amplification or overexpression, which are dependent on cyclin-dependent kinase 2 for proliferation .
Vergleich Mit ähnlichen Verbindungen
BLU-222 is unique in its high selectivity and potency as a cyclin-dependent kinase 2 inhibitor. Similar compounds include:
PF-06873600: A cyclin-dependent kinase 2 inhibitor that has been evaluated in combination with other therapies for treating various cancers.
Compared to these compounds, BLU-222 has demonstrated superior selectivity and potency, making it a promising candidate for further clinical development .
Eigenschaften
CAS-Nummer |
2888704-84-3 |
---|---|
Molekularformel |
C15H17F2N7O2 |
Molekulargewicht |
365.34 g/mol |
IUPAC-Name |
N-[3-(difluoromethoxy)-1H-pyrazol-5-yl]-1-(oxan-4-ylmethyl)pyrazolo[3,4-b]pyrazin-6-amine |
InChI |
InChI=1S/C15H17F2N7O2/c16-15(17)26-13-5-11(22-23-13)20-12-7-18-10-6-19-24(14(10)21-12)8-9-1-3-25-4-2-9/h5-7,9,15H,1-4,8H2,(H2,20,21,22,23) |
InChI-Schlüssel |
IFJSYTKOMJJYNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CN2C3=NC(=CN=C3C=N2)NC4=CC(=NN4)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.